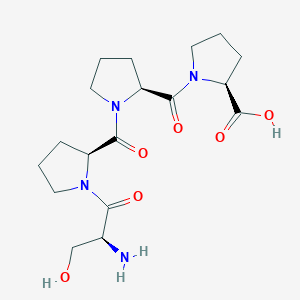

L-Seryl-L-prolyl-L-prolyl-L-proline

Beschreibung

L-Seryl-L-prolyl-L-prolyl-L-proline is a linear tetrapeptide composed of serine (Ser) followed by three consecutive proline (Pro) residues. Proline, a cyclic imino acid, imposes structural rigidity due to its pyrrolidine ring, which restricts conformational flexibility and influences secondary structure formation.

Eigenschaften

CAS-Nummer |

220185-74-0 |

|---|---|

Molekularformel |

C18H28N4O6 |

Molekulargewicht |

396.4 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C18H28N4O6/c19-11(10-23)15(24)20-7-1-4-12(20)16(25)21-8-2-5-13(21)17(26)22-9-3-6-14(22)18(27)28/h11-14,23H,1-10,19H2,(H,27,28)/t11-,12-,13-,14-/m0/s1 |

InChI-Schlüssel |

AKJVLBDPAWYLJT-XUXIUFHCSA-N |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CO)N)C(=O)N3CCC[C@H]3C(=O)O |

Kanonische SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CO)N)C(=O)N3CCCC3C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-Seryl-L-prolyl-L-prolyl-L-proline can be synthesized using classical peptide synthesis methods. One common approach involves the use of tert-butoxycarbonyl (Boc) or trifluoroacetyl (TFA) protection of the NH group and carbodiimide-promoted peptide bond formation . The synthesis typically involves the following steps:

- Protection of the amino group of L-serine with a Boc or TFA group.

- Coupling of the protected L-serine with L-proline methyl ester using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.

- Deprotection of the Boc or TFA group to yield the desired peptide.

Industrial Production Methods

Industrial production of L-Seryl-L-prolyl-L-prolyl-L-proline may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification methods can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

L-Seryl-L-prolyl-L-prolyl-L-proline can undergo various chemical reactions, including:

Oxidation: The serine residue can be oxidized to form a hydroxyl group.

Reduction: The peptide bonds can be reduced to form amines.

Substitution: The hydroxyl group of serine can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution reagents: Alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while reduction of the peptide bonds can yield a mixture of amines.

Wissenschaftliche Forschungsanwendungen

L-Seryl-L-prolyl-L-prolyl-L-proline has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex peptides and proteins.

Biology: It can be used to study protein-protein interactions and enzyme-substrate interactions.

Medicine: It has potential therapeutic applications, such as in the treatment of inflammatory diseases and as a drug delivery vehicle.

Wirkmechanismus

The mechanism of action of L-Seryl-L-prolyl-L-prolyl-L-proline involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activation of the MEK-ERK signaling pathway, which is involved in inflammatory responses . This inhibition can reduce the expression of proinflammatory factors and attenuate inflammation.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

Table 1: Structural Comparison of Proline-Containing Peptides

Physicochemical Properties

Proline’s cyclic structure reduces polarity, while serine contributes to hydrophilicity. Key properties include:

Table 2: Physicochemical Properties

*Estimated based on similar peptides. PSA (Polar Surface Area) correlates with membrane permeability; higher PSA indicates lower bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.